molecular formula C27H48O B1669432 Coprosterol CAS No. 360-68-9

Coprosterol

Cat. No.: B1669432
CAS No.: 360-68-9
M. Wt: 388.7 g/mol
InChI Key: QYIXCDOBOSTCEI-NWKZBHTNSA-N
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Biochemical Analysis

Biochemical Properties

Coprosterol is involved in a variety of biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the formation of this compound in the intestine involves the action of intestinal bacteria on cholesterol . This interaction highlights the role of this compound in the biochemical transformation of cholesterol.

Cellular Effects

This compound influences various types of cells and cellular processes. It impacts cell function, including cell signaling pathways, gene expression, and cellular metabolism. For example, specific gut microbiota associated with fecal cholesterol and this compound have been identified in Clostridium difficile infection . This suggests that this compound can influence the gut microbiota and thereby affect cellular processes in the gut.

Comparison with Similar Compounds

Coprosterol is unique compared to other similar compounds due to its specific formation through the microbial reduction of cholesterol. Similar compounds include:

This compound’s uniqueness lies in its specific microbial origin and its use as a biomarker for fecal contamination .

Properties

IUPAC Name

(3S,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIXCDOBOSTCEI-NWKZBHTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
Source PubChem
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Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1052036
Record name Coprosterol
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Molecular Weight

388.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Merck Index], Solid
Record name Coprosterol
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CAS No.

360-68-9
Record name Coprostanol
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Record name Coprosterol
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Record name 5-β-cholestan-3-β-ol
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Record name COPROSTEROL
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Melting Point

102 °C
Record name 5beta-Coprostanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is coprostanol considered a useful indicator of fecal pollution in aquatic environments?

A1: Coprostanol is a fecal sterol primarily derived from the microbial conversion of cholesterol in the mammalian gut. Unlike cholesterol, which has multiple sources, coprostanol's presence in the environment strongly suggests fecal contamination. [, , , , ]

Q2: How persistent is coprostanol in the environment?

A2: Coprostanol degrades slowly under aerobic conditions and even slower in anoxic environments, making it a valuable marker for both recent and historical sewage contamination. Studies have detected coprostanol in sediment cores dating back several decades, indicating its persistence. [, , ]

Q3: Can coprostanol be used to differentiate between human and animal fecal pollution?

A3: While coprostanol is present in both human and animal feces, certain ratios of coprostanol to other sterols can provide insights into the source. For example, the ratio of coprostanol to 24-ethylcoprostanol can help differentiate between human and herbivore feces. [, ]

Q4: What analytical techniques are commonly used to detect and quantify coprostanol in environmental samples?

A4: Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely used technique for coprostanol analysis. This method allows for the separation and identification of coprostanol from other sterols and environmental compounds. [, , , ]

Q5: How do environmental factors like temperature and salinity affect coprostanol degradation?

A5: Higher temperatures can accelerate coprostanol degradation rates. Salinity, on the other hand, can influence the adsorption of coprostanol to sediments, impacting its fate and transport in aquatic systems. []

Q6: Does the presence of coprostanol-degrading bacteria in the environment affect its reliability as a fecal indicator?

A7: While coprostanol-degrading bacteria exist, coprostanol's slow degradation rate, even in their presence, still makes it a reliable indicator, particularly when considering its concentration relative to other sterols. [, ]

Q7: Can the gut microbiota composition influence an individual's capacity to convert cholesterol to coprostanol?

A8: Yes, variations in gut microbiota composition, influenced by factors like diet and age, can lead to differences in coprostanol production. Studies have shown a correlation between specific gut microbial communities and fecal coprostanol levels. [, , ]

Q8: Could manipulating the gut microbiota to enhance coprostanol production be a potential strategy for managing cholesterol levels?

A10: This is an area of ongoing research. Introducing or promoting the growth of specific cholesterol-reducing bacteria, like Eubacterium coprostanoligenes, in the gut could potentially influence cholesterol metabolism. [, ]

Q9: How do dietary factors influence coprostanol levels in feces?

A11: Dietary cholesterol intake directly influences coprostanol production. Diets high in cholesterol typically lead to higher fecal coprostanol levels. [, ]

Q10: Can coprostanol be used as a marker for past human presence in archaeological contexts?

A12: Yes, coprostanol's persistence allows its detection in ancient latrines and other archaeological sites, providing evidence of past human activities and sanitation practices. [, ]

Q11: Are there any potential applications of coprostanol-reducing bacteria in food technology?

A13: Research explored the use of cholesterol-reducing bacteria, such as Eubacterium coprostanoligenes, to reduce cholesterol content in meat products, aiming to develop healthier food options. []

Q12: Could coprostanol be used as a population biomarker in wastewater-based epidemiology?

A14: Recent studies have explored coprostanol's potential as a population biomarker to normalize SARS-CoV-2 RNA levels in wastewater, offering insights into viral transmission dynamics within a community. []

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